molecular formula C20H15Cl3O3S B3034931 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol CAS No. 252026-52-1

1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol

Cat. No.: B3034931
CAS No.: 252026-52-1
M. Wt: 441.8 g/mol
InChI Key: QUTBTJZIAWJPGI-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol is a complex organic compound characterized by the presence of multiple chlorophenyl groups and a sulfonyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the chlorophenyl groups: This can be achieved through chlorination reactions of benzene derivatives.

    Attachment of the sulfonyl group: This step may involve sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Formation of the ethanol backbone: This could involve reactions such as Grignard reactions or other nucleophilic addition reactions to introduce the ethanol moiety.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to sulfides under specific conditions.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol could have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties or as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-propanol: Similar structure with a propanol backbone.

    1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-methanol: Similar structure with a methanol backbone.

Uniqueness

1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(2-chlorophenyl)sulfonylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3O3S/c21-16-9-5-14(6-10-16)20(24,15-7-11-17(22)12-8-15)13-27(25,26)19-4-2-1-3-18(19)23/h1-12,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTBTJZIAWJPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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